(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
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Overview
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C15H14FN3O3S and its molecular weight is 335.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structures, such as azetidinones and their derivatives, highlights their synthesis, structural analysis, and potential in various applications, including biological activities. For instance, the synthesis and structural characterization of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, have been explored for their favorable herbicidal and insecticidal activities (Wang et al., 2015).
Biological Activities
Compounds containing the azetidinone scaffold and sulfonyl groups have been investigated for various biological activities. The exploration of substituted azetidinones derived from dimer of Apremilast, for example, shows interest in the synthesis of 2-azetidinones due to their biological and pharmacological potencies, highlighting the medicinal importance of such heterocyclic motifs (Jagannadham et al., 2019).
Catalytic Applications
Azetidinone derivatives have also been studied for their use in catalytic applications, including asymmetric synthesis and transformations. The development of novel sulfonated poly(ether ether ketone) copolymers incorporating azetidinone units for potential use in fuel cell applications illustrates the compound's relevance in materials science (Li et al., 2009).
Antibacterial Properties
Additionally, the antibacterial properties of azetidinone compounds have been researched, indicating potential pharmaceutical applications. A study on a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group highlights the antibacterial potency against both Gram-positive and Gram-negative bacteria, suggesting the structural importance of such compounds in developing new antibacterial agents (Kuramoto et al., 2003).
Mechanism of Action
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
acts as a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the production of antibodies. It inhibits BTK in a competitive mode with respect to the 2-AG substrate .
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-10-6-18-14(7-17-10)15(20)19-8-13(9-19)23(21,22)12-4-2-11(16)3-5-12/h2-7,13H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKRAPAMTMKRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.